1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound features a sulfonamide group, which is a functional group commonly found in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
4-chlorophenylsulfonyl derivatives: These compounds share the 4-chlorophenylsulfonyl group and exhibit similar chemical reactivity.
Cyclohexylsulfonamide derivatives: Compounds with a cyclohexylsulfonamide group have comparable biological activities.
N-ethylsulfonamide derivatives:
Uniqueness: 1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide is unique due to the combination of the 4-chlorophenyl, cyclohexyl, and N-ethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22ClNO2S |
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Molecular Weight |
315.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C15H22ClNO2S/c1-2-17(15-6-4-3-5-7-15)20(18,19)12-13-8-10-14(16)11-9-13/h8-11,15H,2-7,12H2,1H3 |
InChI Key |
OFVBOTGHFNGZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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